(5-Chloro-2-methoxyphenyl)(3-(5-(thiophen-3-yl)-1,3,4-oxadiazol-2-yl)piperidin-1-yl)methanone
Description
Properties
IUPAC Name |
(5-chloro-2-methoxyphenyl)-[3-(5-thiophen-3-yl-1,3,4-oxadiazol-2-yl)piperidin-1-yl]methanone | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H18ClN3O3S/c1-25-16-5-4-14(20)9-15(16)19(24)23-7-2-3-12(10-23)17-21-22-18(26-17)13-6-8-27-11-13/h4-6,8-9,11-12H,2-3,7,10H2,1H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
DUQFTYZYIVRJCB-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=C(C=C(C=C1)Cl)C(=O)N2CCCC(C2)C3=NN=C(O3)C4=CSC=C4 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H18ClN3O3S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
403.9 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Biological Activity
The compound (5-Chloro-2-methoxyphenyl)(3-(5-(thiophen-3-yl)-1,3,4-oxadiazol-2-yl)piperidin-1-yl)methanone, with the CAS number 1396845-07-0, is a complex organic molecule that has garnered attention for its potential biological activities. This article explores its biological activity, including mechanisms of action, therapeutic potential, and relevant case studies.
Chemical Structure and Properties
The molecular formula of the compound is with a molecular weight of 375.8 g/mol. Its structure includes a chlorinated methoxyphenyl group and a piperidine ring substituted with a thiophenyl group linked to an oxadiazole moiety.
| Property | Value |
|---|---|
| Molecular Formula | C17H14ClN3O3S |
| Molecular Weight | 375.8 g/mol |
| CAS Number | 1396845-07-0 |
| Density | N/A |
| Boiling Point | N/A |
| Melting Point | N/A |
Anticancer Activity
Research indicates that compounds containing oxadiazole derivatives exhibit significant anticancer properties. For instance, studies have shown that related oxadiazole compounds can inhibit various cancer cell lines such as MCF7 (breast cancer) and HCT116 (colon cancer) with IC50 values in the low micromolar range. The mechanism often involves the induction of apoptosis and inhibition of cell proliferation through modulation of signaling pathways related to cancer growth.
Case Study:
In a study by Arafa et al., several oxadiazole derivatives were synthesized and tested for their cytotoxicity against different cancer cell lines. One derivative showed an IC50 of 0.275 µM, demonstrating potent activity compared to standard drugs like erlotinib (IC50 = 0.418 µM) .
Antimicrobial Activity
The compound's structural components suggest potential antimicrobial properties. Compounds similar to this one have been evaluated for their ability to inhibit bacterial growth. For example, derivatives featuring thiophene rings have shown promise against Gram-positive and Gram-negative bacteria.
Research Findings:
A study focusing on thiophene-containing compounds reported significant antibacterial activity against Staphylococcus aureus and Escherichia coli, indicating that the presence of thiophene may enhance bioactivity .
The proposed mechanism of action for this compound involves the interaction with specific biological targets such as enzymes or receptors. The oxadiazole moiety is known for its ability to interact with biological molecules, potentially leading to inhibition of key enzymes involved in disease processes.
Interaction with Enzymes
Oxadiazoles have been documented to inhibit dihydroorotate dehydrogenase (DHODH), an enzyme crucial for pyrimidine synthesis in rapidly dividing cells such as cancer cells. This inhibition can lead to reduced proliferation and increased apoptosis in tumor cells.
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
Structural Analogues and Key Features
The following compounds share partial structural motifs with the target molecule, enabling comparative analysis:
Electronic and Steric Profiles
Q & A
Q. Q1. What are the key steps and analytical methods for synthesizing and characterizing this compound?
Answer: The synthesis involves multi-step organic reactions, including:
- Cyclocondensation : Formation of the 1,3,4-oxadiazole ring via cyclodehydration of carbohydrazides using reagents like POCl₃ under reflux conditions .
- Coupling Reactions : Linking the piperidine and thiophene-substituted oxadiazole moieties through nucleophilic substitution or amide bond formation, often requiring catalysts like DCC (dicyclohexylcarbodiimide) .
- Purification : Column chromatography or recrystallization to isolate intermediates and final products .
Q. Analytical Techniques :
- NMR Spectroscopy : Confirm regiochemistry of the oxadiazole ring and substitution patterns on the piperidine/thiophene groups .
- Mass Spectrometry (MS) : Validate molecular weight and fragmentation patterns, especially for heterocyclic systems .
- X-ray Crystallography : Resolve stereochemical ambiguities in the piperidine ring or oxadiazole-thiophene linkage .
Basic Biological Activity Screening
Q. Q2. How can researchers design initial assays to evaluate this compound’s biological potential?
Answer:
- Target Selection : Prioritize enzymes or receptors known to interact with 1,3,4-oxadiazole derivatives (e.g., kinases, antimicrobial targets) .
- In Vitro Assays :
- Cytotoxicity Screening : MTT assays on mammalian cell lines to assess selectivity .
Advanced Mechanistic Studies
Q. Q3. What strategies resolve contradictions in reaction yield or bioactivity data across studies?
Answer:
- Reaction Optimization :
- Bioactivity Discrepancies :
- Solubility Adjustments : Use hydrochloride salts or co-solvents (DMSO/PEG) to improve compound bioavailability in assays .
- Metabolite Profiling : LC-MS/MS to identify degradation products or active metabolites that may skew activity results .
Advanced Structural Analysis
Q. Q4. How can substituent effects on the thiophene or methoxyphenyl groups be systematically studied?
Answer:
- SAR (Structure-Activity Relationship) Studies :
- Thiophene Modifications : Synthesize analogs with 2-thienyl or fused thieno[3,2-b]thiophene groups to assess electronic effects on bioactivity .
- Methoxy Group Replacement : Substitute with ethoxy, halogen, or nitro groups to evaluate steric/electronic impacts on target binding .
- Computational Modeling :
- Docking Simulations : Use AutoDock or Schrödinger to predict interactions with active sites (e.g., bacterial dihydrofolate reductase) .
- DFT Calculations : Analyze frontier molecular orbitals (HOMO/LUMO) to correlate substituent electronic profiles with reactivity .
Advanced Data Interpretation
Q. Q5. How should researchers address conflicting spectral data (e.g., NMR shifts or MS fragmentation)?
Answer:
- NMR Discrepancies :
- MS Anomalies :
- High-Resolution MS (HRMS) : Differentiate isobaric ions (e.g., Cl vs. CH₃SO₂ fragments) .
- Tandem MS/MS : Map fragmentation pathways unique to the oxadiazole-piperidine scaffold .
Methodological Best Practices
Q. Q6. What protocols ensure reproducibility in synthesizing and testing this compound?
Answer:
- Synthesis :
- Bioassays :
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
